molecular formula C15H20N2O4 B2968092 Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate CAS No. 303151-62-4

Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate

Cat. No.: B2968092
CAS No.: 303151-62-4
M. Wt: 292.335
InChI Key: QQJKADUUUQKJPJ-UHFFFAOYSA-N
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Description

Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate is a methyl ester derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group at the 1-position and a 3-oxopropanoate moiety at the 3-position. This compound is of interest due to its structural similarity to pharmacologically active agents targeting neurotransmitter receptors, particularly dopamine and serotonin receptors. The 4-methoxyphenyl-piperazine motif is a common pharmacophore in receptor ligands, where substituents on the phenyl ring and adjacent functional groups modulate selectivity and potency .

Properties

IUPAC Name

methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-13-5-3-12(4-6-13)16-7-9-17(10-8-16)14(18)11-15(19)21-2/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJKADUUUQKJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate typically involves the reaction of 4-methoxyphenylpiperazine with methyl 3-oxopropanoate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain receptors, leading to its biological effects .

Comparison with Similar Compounds

Piperazine-Linked Quinoline Derivatives ()

Compounds C1–C7 from share a piperazine core linked to a quinoline-4-carbonyl group and a methyl benzoate ester. Notably, C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) contains a 4-methoxyphenyl substituent on the quinoline ring, analogous to the target compound’s 4-methoxyphenyl-piperazine group. Key comparisons include:

Compound Substituent on Quinoline Yield (%) HRMS Data
C1 Phenyl 78 [M+H]⁺: 512.2012
C6 4-Methoxyphenyl 82 [M+H]⁺: 542.2125
Target N/A N/A N/A
  • The target compound lacks the quinoline scaffold but retains the 4-methoxyphenyl-piperazine motif, suggesting divergent pharmacological targets .

Urea Derivatives with Piperazine-Thiazolyl Moieties ()

Compounds 11a–11o in are urea derivatives featuring a piperazine-linked thiazolyl group. While structurally distinct from the target compound, they share the piperazine core and substituted aryl groups. For example, 11l (3-methoxyphenyl substituent) and 11n (3,4-dimethylphenyl) highlight substituent effects:

Compound Aryl Substituent Yield (%) ESI-MS [M+H]⁺
11l 3-Methoxyphenyl 85.2 496.3
11n 3,4-Dimethylphenyl 88.2 494.3
Target 4-Methoxyphenyl N/A N/A
  • Pharmacological Implications : The methoxy group’s position (para in the target vs. meta in 11l ) may influence receptor binding kinetics. Urea derivatives often target kinases or GPCRs, whereas ester-containing compounds like the target may exhibit different metabolic stability .

Dopamine D4 Receptor Ligands ()

Key differences:

  • Selectivity: L-750,667 achieves >2000-fold selectivity for D4 over D2/D3 receptors via its azaindole core. The target compound’s 3-oxopropanoate ester may confer distinct interactions, though both leverage substituted aryl-piperazine motifs for receptor engagement .

Complex Heterocyclic Derivatives ()

The compound in integrates a 4-(4-methoxyphenyl)piperazine group into a multi-ring system with a pyranone and tetrahydrothiophene-dioxide. Comparisons include:

  • Functional Groups: The target compound lacks the pyranone and thiophene-dioxide moieties, simplifying its structure. Both compounds may interact with serotonin or dopamine receptors due to the shared 4-methoxyphenyl-piperazine group, but steric and electronic differences could alter binding .

Crystallographically Characterized Esters ()

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate () shares the methyl propanoate ester group with the target compound. However, the sulfanyl-quinazolinone core suggests divergent applications, such as antimicrobial activity.

Property Target Compound Compound
Core Structure Piperazine-3-oxopropanoate Quinazolinone-sulfanyl ester
Key Substituents 4-Methoxyphenyl Nitro, phenyl, sulfanyl
Potential Use Neuroreceptor modulation Antimicrobial/anticancer

Biological Activity

Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the compound's biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 303151-62-4

The compound features a piperazine ring, which is known for its biological activity, particularly in modulating neurotransmitter systems.

Neuropharmacological Effects

  • Dopamine Receptor Interaction :
    • This compound has been studied for its interaction with dopamine receptors, particularly the D3 receptor. It exhibits high affinity and selectivity for this receptor, making it a candidate for treating disorders related to dopamine dysregulation, such as schizophrenia and substance use disorders .
  • Serotonin Receptor Modulation :
    • The compound also shows potential as a modulator of serotonin receptors. Its structural similarity to other piperazine derivatives suggests that it may act as an agonist or antagonist at various serotonin receptor subtypes, which are crucial in mood regulation and anxiety disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells . The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.

Study on Dopamine D3 Receptor Antagonists

A study published in MDPI explored the synthesis and evaluation of several D3 receptor antagonists, including derivatives related to this compound. The findings revealed that compounds with similar piperazine moieties exhibited significant binding affinity (Ki values in the nanomolar range) for D3 receptors, suggesting their potential utility in PET imaging for neurological studies .

Anticancer Activity Evaluation

In vitro evaluations conducted on various piperazine derivatives demonstrated that compounds structurally related to this compound could effectively inhibit tumor growth in specific cancer models. The results indicated that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Summary Table

Property/ActivityValue/Description
Molecular Weight290.31 g/mol
CAS Number303151-62-4
D3 Receptor Affinity (Ki)~0.39 nM
Anticancer ActivityInhibits HCT-116 and HEP2 cell lines
Mechanism of ActionInduces apoptosis; modulates cell cycle

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